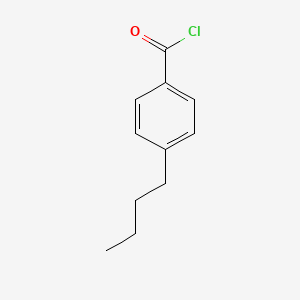

4-Butylbenzoyl chloride

Description

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Corrosive;Irritant, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

4-butylbenzoyl chloride | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H13ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OUOWCSJYDCPVDM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCC1=CC=C(C=C1)C(=O)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H13ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID1067413 | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

196.67 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

28788-62-7 | |

| Record name | 4-Butylbenzoyl chloride | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=28788-62-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0028788627 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | EPA Chemicals under the TSCA | |

| URL | https://www.epa.gov/chemicals-under-tsca | |

| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |

| Record name | Benzoyl chloride, 4-butyl- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID1067413 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 4-butylbenzoyl chloride | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.044.735 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Foundational & Exploratory

An In-depth Technical Guide to the Physical Properties of 4-Butylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the core physical properties of 4-Butylbenzoyl chloride. The information is curated for researchers, scientists, and professionals in drug development who require precise and reliable data for their work. This document presents quantitative data in a structured format, outlines general experimental protocols for property determination, and includes a visualization of a common synthetic pathway.

Core Physical and Chemical Properties

This compound is a chemical intermediate used in the synthesis of more complex molecules in various research and development applications.[1] A thorough understanding of its physical properties is essential for its proper handling, storage, and use in chemical reactions.

Quantitative Data Summary

The physical properties of this compound have been determined and are summarized in the table below for easy reference and comparison.

| Property | Value | Source |

| Molecular Formula | C₁₁H₁₃ClO | [2][3][4] |

| Molecular Weight | 196.67 g/mol | [2][3] |

| Appearance | Liquid | |

| Boiling Point | 155-156 °C at 22 mmHg 235-236 °C (lit.) 120-121 °C at 1 mmHg | |

| Density | 1.051 g/mL at 25 °C (lit.) | |

| Refractive Index | n20/D 1.5351 (lit.) | |

| Flash Point | 113 °C (235.4 °F) - closed cup | |

| Solubility | Reacts with water | [5][6] |

| CAS Number | 28788-62-7 | [2] |

Experimental Protocols for Property Determination

While the provided data is from established literature sources, a general understanding of the methodologies used to determine these physical properties is crucial for experimental design and data interpretation.

Boiling Point Determination: The boiling point is typically determined by distillation. The substance is heated, and the temperature at which the vapor pressure of the liquid equals the pressure surrounding the liquid is recorded. For substances that decompose at atmospheric pressure, vacuum distillation is employed, and the boiling point is reported at a specific reduced pressure (e.g., mmHg).

Density Measurement: The density of a liquid is commonly measured using a pycnometer or a digital density meter. The mass of a known volume of the substance is measured at a specific temperature, and the density is calculated as mass per unit volume.

Refractive Index Measurement: A refractometer is used to measure the refractive index of a liquid. This value is a measure of how much the path of light is bent, or refracted, when it enters the material. It is a characteristic property of a substance and is dependent on temperature and the wavelength of light used.

Flash Point Determination: The flash point is determined using a closed-cup or open-cup apparatus. The substance is heated at a controlled rate, and an ignition source is periodically passed over the surface. The flash point is the lowest temperature at which the vapors of the material will ignite.

Synthesis Workflow

This compound, as an acyl chloride, is commonly synthesized from its corresponding carboxylic acid, 4-butylbenzoic acid. The following diagram illustrates a general and widely used laboratory-scale synthesis workflow.

Caption: General synthesis workflow for this compound.

Safety and Handling

This compound is classified as a corrosive substance. It causes severe skin burns and eye damage.[2][7] It is also moisture-sensitive and reacts with water, liberating toxic gas.[8][9] Therefore, appropriate personal protective equipment (PPE), such as chemical-resistant gloves, safety goggles, and a face shield, must be worn when handling this compound.[8] All work should be conducted in a well-ventilated fume hood.[8]

Disclaimer: This document is intended for informational purposes only and should not be used as a substitute for a comprehensive safety data sheet (SDS). Always consult the SDS for detailed safety and handling information before working with this compound.

References

- 1. This compound research papers | Sigma-Aldrich [sigmaaldrich.com]

- 2. This compound | C11H13ClO | CID 120049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. Benzoyl chloride, 4-butyl- [webbook.nist.gov]

- 4. scbt.com [scbt.com]

- 5. 4-tert-Butylbenzoyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 6. 4-tert-Butylbenzoyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 7. fishersci.co.uk [fishersci.co.uk]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

4-Butylbenzoyl chloride chemical structure and formula

An In-depth Technical Guide to 4-Butylbenzoyl Chloride

This guide provides a comprehensive overview of this compound, focusing on its chemical structure, physicochemical properties, and synthetic protocols. It is intended for researchers, scientists, and professionals in the field of drug development and organic synthesis.

Chemical Structure and Formula

This compound is an acyl chloride derivative of benzene. The structure consists of a benzoyl chloride core substituted with a butyl group at the para (position 4) of the benzene ring.

-

IUPAC Name : this compound[1]

-

Canonical SMILES : CCCCC1=CC=C(C=C1)C(=O)Cl[1]

-

InChI : InChI=1S/C11H13ClO/c1-2-3-4-9-5-7-10(8-6-9)11(12)13/h5-8H,2-4H2,1H3[1][2]

The compound is also known by several synonyms, including p-Butylbenzoyl chloride and 4-n-Butylbenzoyl chloride.[1][2]

Physicochemical Properties

The key quantitative data for this compound are summarized in the table below, providing a clear reference for experimental design and evaluation.

| Property | Value | Source |

| Molecular Weight | 196.67 g/mol | [1][3] |

| CAS Number | 28788-62-7 | [1][2] |

| Appearance | Liquid | |

| Density | 1.051 g/mL at 25 °C | |

| Boiling Point | 155-156 °C at 22 mmHg | |

| Refractive Index | n20/D 1.5351 | |

| EC Number | 249-224-2 | [1][4] |

Experimental Protocols

Synthesis of this compound

This compound is typically synthesized from its corresponding carboxylic acid, 4-butylbenzoic acid. The conversion of a carboxylic acid to an acyl chloride is a standard procedure in organic synthesis, commonly achieved by treatment with thionyl chloride (SOCl₂) or oxalyl chloride.

General Protocol using Thionyl Chloride:

This protocol is a standard method for the preparation of acyl chlorides from carboxylic acids.

-

Setup : A round-bottomed flask is equipped with a reflux condenser and a gas trap (to neutralize the HCl and SO₂ byproducts).

-

Reagents : 4-butylbenzoic acid is placed in the flask. An excess of thionyl chloride (typically 1.5 to 2.0 equivalents) is added, often with a catalytic amount of dimethylformamide (DMF).

-

Reaction : The mixture is gently heated to reflux (approximately 80 °C) and stirred. The reaction progress can be monitored by the cessation of gas evolution (HCl and SO₂).

-

Workup : After the reaction is complete, the excess thionyl chloride is removed by distillation under reduced pressure.

-

Purification : The resulting crude this compound is then purified by vacuum distillation to yield the final product.

Caption: Synthesis of this compound from 4-Butylbenzoic Acid.

Application in Friedel-Crafts Acylation

This compound is a valuable reagent in Friedel-Crafts acylation reactions to introduce the 4-butylbenzoyl group onto an aromatic substrate. A related compound, 4-tert-butylbenzoyl chloride, has been studied in AlCl₃ promoted Friedel-Crafts acylation with mesitylene.[5]

General Protocol for Friedel-Crafts Acylation:

-

Setup : A flask is charged with the aromatic substrate and a suitable solvent (e.g., dichloromethane or carbon disulfide) under an inert atmosphere (e.g., nitrogen or argon) and cooled in an ice bath.

-

Catalyst : A Lewis acid catalyst, typically aluminum chloride (AlCl₃), is added portion-wise to the cooled solution.

-

Acylation : this compound, dissolved in the same solvent, is added dropwise to the stirred mixture.

-

Reaction : The reaction is allowed to stir at low temperature and may be gradually warmed to room temperature to ensure completion.

-

Quenching : The reaction is carefully quenched by pouring it over crushed ice and acidifying with dilute hydrochloric acid.

-

Extraction and Purification : The organic layer is separated, washed, dried, and concentrated. The final product is purified by chromatography or recrystallization.

Caption: Logical workflow for a typical Friedel-Crafts acylation reaction.

References

An In-depth Technical Guide to 4-Butylbenzoyl Chloride for Researchers and Drug Development Professionals

Introduction

4-Butylbenzoyl chloride is an acyl chloride derivative of benzoic acid with the molecular formula C₁₁H₁₃ClO. It serves as a crucial intermediate in organic synthesis, particularly in the pharmaceutical and agrochemical industries. Its reactivity, stemming from the acyl chloride functional group, allows for the facile introduction of the 4-butylbenzoyl moiety into various molecular scaffolds. This guide provides a comprehensive overview of its physicochemical properties, synthesis, applications in drug development, and safety considerations, tailored for researchers, scientists, and professionals in drug development.

Physicochemical and Safety Data

A clear understanding of the physical and chemical properties of this compound is paramount for its safe handling and effective use in experimental settings. The following table summarizes its key quantitative data.

| Property | Value | Reference |

| Molecular Weight | 196.67 g/mol | [1] |

| CAS Number | 28788-62-7 | [1] |

| Molecular Formula | C₁₁H₁₃ClO | [1] |

| Density | 1.051 g/mL at 25 °C | |

| Boiling Point | 155-156 °C at 22 mmHg | |

| Refractive Index | n20/D 1.5351 | |

| Flash Point | 113 °C (235.4 °F) - closed cup |

Safety Summary: this compound is classified as a corrosive substance that causes severe skin burns and eye damage. It may also cause respiratory irritation.[1][2] Personal protective equipment, including face shields, gloves, and suitable respiratory protection, should be worn when handling this chemical.[2] It should be stored in a well-ventilated, dry place away from incompatible materials such as bases, strong oxidizing agents, and metals.

Synthesis of this compound

The synthesis of this compound can be achieved through a two-step process, starting with the Friedel-Crafts acylation of butylbenzene, followed by the chlorination of the resulting 4-butylbenzoic acid.

Experimental Protocol: Synthesis of 4-Butylbenzoic Acid via Friedel-Crafts Acylation

This procedure is adapted from a general method for the synthesis of 4-alkylbenzoic acids.

Materials:

-

Butylbenzene

-

Acetyl chloride

-

Anhydrous aluminum chloride (AlCl₃)

-

Dichloromethane (DCM), anhydrous

-

Hydrochloric acid (HCl), concentrated

-

Sodium hypochlorite solution (bleach)

-

Sodium hydroxide (NaOH)

-

Diatomaceous earth

-

Ice

Procedure:

-

A reaction flask equipped with a mechanical stirrer, a dropping funnel, and a reflux condenser is charged with anhydrous aluminum chloride and anhydrous dichloromethane under an inert atmosphere.

-

The mixture is cooled in an ice bath, and acetyl chloride is added dropwise with stirring.

-

Butylbenzene is then added dropwise to the reaction mixture, maintaining the temperature below 10 °C.

-

After the addition is complete, the reaction is allowed to warm to room temperature and then heated to reflux for 2-3 hours.

-

The reaction mixture is cooled and slowly poured into a mixture of crushed ice and concentrated hydrochloric acid.

-

The organic layer is separated, and the aqueous layer is extracted with dichloromethane.

-

The combined organic layers are washed with water, dried over anhydrous sodium sulfate, and the solvent is removed under reduced pressure to yield crude 4-butylacetophenone.

-

The crude 4-butylacetophenone is then oxidized to 4-butylbenzoic acid using a sodium hypochlorite solution. The ketone is suspended in the bleach solution and heated with vigorous stirring.

-

After the reaction is complete, the excess hypochlorite is destroyed with a reducing agent (e.g., sodium bisulfite).

-

The reaction mixture is cooled, and the solid 4-butylbenzoic acid is collected by filtration, washed with water, and dried.

Experimental Protocol: Conversion of 4-Butylbenzoic Acid to this compound

Materials:

-

4-Butylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

N,N-Dimethylformamide (DMF), catalytic amount

-

Anhydrous dichloromethane (DCM) or another inert solvent

Procedure:

-

To a solution of 4-butylbenzoic acid in an anhydrous inert solvent (e.g., dichloromethane), a catalytic amount of DMF is added.

-

Thionyl chloride or oxalyl chloride (typically 1.5-2.0 equivalents) is added dropwise to the stirred solution at room temperature. The reaction is equipped with a reflux condenser and a gas trap to capture the evolved HCl and SO₂ or CO/CO₂ gases.

-

After the addition is complete, the mixture is stirred at room temperature or gently heated to reflux until the evolution of gas ceases (typically 1-3 hours).

-

The excess thionyl chloride/oxalyl chloride and the solvent are removed under reduced pressure.

-

The crude this compound is then purified by vacuum distillation to yield the final product.

Applications in Drug Development

Acyl chlorides, such as this compound, are versatile reagents in medicinal chemistry for the synthesis of amides and esters, which are common functional groups in biologically active molecules. While specific examples detailing the use of 4-n-butylbenzoyl chloride in the synthesis of marketed drugs are not prevalent in the literature, its utility can be inferred from studies on closely related analogs.

A notable example is the synthesis of N-benzoyl-2-hydroxybenzamides, which have shown activity against various protozoan parasites, including Plasmodium falciparum (the causative agent of malaria), trypanosomes, and Leishmania.[3] In these studies, analogs such as N-(4-ethylbenzoyl)-2-hydroxybenzamide and N-(4-tert-butylbenzoyl)-2-hydroxybenzamide were synthesized to explore structure-activity relationships.[3] this compound is an ideal candidate for the synthesis of similar derivatives to further probe the impact of the alkyl chain length on biological activity.

Experimental Protocol: Synthesis of N-(4-Butylbenzoyl)-2-hydroxybenzamide

This protocol is adapted from the general procedure for the synthesis of N-benzoyl-2-hydroxybenzamides.[3]

Materials:

-

Salicylamide

-

This compound

-

Pyridine, anhydrous

-

Dichloromethane (DCM), anhydrous

Procedure:

-

To a solution of salicylamide in anhydrous dichloromethane and anhydrous pyridine, cooled in an ice bath, a solution of this compound in anhydrous dichloromethane is added dropwise with stirring.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12-24 hours.

-

The reaction is monitored by thin-layer chromatography (TLC) for the consumption of the starting materials.

-

Upon completion, the reaction mixture is washed successively with dilute hydrochloric acid, saturated sodium bicarbonate solution, and brine.

-

The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure.

-

The crude product is purified by column chromatography on silica gel or by recrystallization to yield N-(4-butylbenzoyl)-2-hydroxybenzamide.

References

- 1. This compound | C11H13ClO | CID 120049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. CN102050697A - Method for synthesizing 4-tert-butyl benzyl chloride - Google Patents [patents.google.com]

- 3. Synthesis, Biological Evaluation and Structure-Activity Relationships of N-Benzoyl-2-hydroxybenzamides as Agents Active against P. falciparum (K1 strain), Trypanosomes, and Leishmania - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Synthesis of 4-Butylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the primary synthetic pathways for 4-butylbenzoyl chloride, a valuable intermediate in the synthesis of pharmaceuticals, liquid crystals, and other specialty organic compounds. This document details the core chemical transformations, provides experimentally-derived protocols, and presents quantitative data to assist researchers in the effective planning and execution of this synthesis.

Introduction

This compound is an acyl chloride derivative of 4-butylbenzoic acid. Its reactivity makes it a key building block for introducing the 4-butylbenzoyl moiety into a variety of molecular scaffolds. The primary synthetic routes to this compound involve either a multi-step process starting from n-butylbenzene or a more direct, one-pot synthesis. This guide will explore both approaches, providing a comparative analysis of the available methods.

Synthetic Pathways

There are two main synthetic pathways for the preparation of this compound: a multi-step synthesis involving the formation and subsequent modification of an intermediate, and a one-pot synthesis directly from n-butylbenzene.

Pathway 1: Multi-Step Synthesis

This pathway involves two to three distinct chemical transformations:

-

Step 1: Friedel-Crafts Acylation of n-Butylbenzene. n-Butylbenzene is acylated, typically with acetyl chloride, in the presence of a Lewis acid catalyst to form 4-n-butylacetophenone.

-

Step 2: Oxidation of 4-n-Butylacetophenone. The resulting ketone is then oxidized to 4-n-butylbenzoic acid using a strong oxidizing agent.

-

Step 3: Chlorination of 4-n-Butylbenzoic Acid. The final step involves the conversion of the carboxylic acid to the desired acyl chloride using a chlorinating agent.

Pathway 2: One-Pot Synthesis from n-Butylbenzene

A more direct approach involves the Friedel-Crafts acylation of n-butylbenzene with oxalyl chloride in the presence of a Lewis acid catalyst, which directly yields this compound.

Logical Workflow for Synthesis Pathway Selection

Spectroscopic Characterization of 4-Butylbenzoyl Chloride: A Technical Guide

This in-depth technical guide provides a comprehensive overview of the spectroscopic data for 4-Butylbenzoyl chloride, a key intermediate in the synthesis of various organic compounds. This document is intended for researchers, scientists, and professionals in the field of drug development and materials science, offering detailed information on its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) characteristics.

Spectroscopic Data Summary

The following tables summarize the key spectroscopic data for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR):

| Chemical Shift (ppm) | Multiplicity | Integration | Assignment |

| ~ 8.0 | Doublet | 2H | Aromatic Protons (ortho to C=O) |

| ~ 7.3 | Doublet | 2H | Aromatic Protons (meta to C=O) |

| ~ 2.7 | Triplet | 2H | -CH₂- (alpha to aromatic ring) |

| ~ 1.6 | Multiplet | 2H | -CH₂- (beta to aromatic ring) |

| ~ 1.4 | Multiplet | 2H | -CH₂- (gamma to aromatic ring) |

| ~ 0.9 | Triplet | 3H | -CH₃ |

¹³C NMR (Carbon-13 NMR): [1]

| Chemical Shift (ppm) | Assignment |

| ~ 168 | C=O (Carbonyl) |

| ~ 150 | Aromatic C (para to butyl group) |

| ~ 133 | Aromatic C (ipso to C=O) |

| ~ 130 | Aromatic CH (ortho to C=O) |

| ~ 129 | Aromatic CH (meta to C=O) |

| ~ 36 | -CH₂- (alpha to aromatic ring) |

| ~ 33 | -CH₂- (beta to aromatic ring) |

| ~ 22 | -CH₂- (gamma to aromatic ring) |

| ~ 14 | -CH₃ |

Infrared (IR) Spectroscopy

Specific experimental IR spectra with detailed peak assignments for 4-n-butylbenzoyl chloride were not found. However, the characteristic absorption bands for acyl chlorides and substituted benzenes allow for the following predictions.

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| ~ 3100-3000 | Medium | Aromatic C-H Stretch |

| ~ 2960-2850 | Strong | Aliphatic C-H Stretch |

| ~ 1790-1750 | Strong | C=O Stretch (Acyl Chloride) |

| ~ 1600, 1485 | Medium-Weak | Aromatic C=C Stretch |

| ~ 850-800 | Strong | p-Disubstituted Benzene C-H Bend |

Mass Spectrometry (MS)

The mass spectrum of this compound is available from the NIST WebBook.[2][3][4] The fragmentation pattern is consistent with the structure of an acyl chloride.

| m/z | Relative Intensity | Proposed Fragment |

| 196 | Moderate | [M]⁺ (Molecular Ion) |

| 161 | High | [M-Cl]⁺ (Acylium Ion) |

| 133 | High | [M-Cl-CO]⁺ |

| 91 | Moderate | [C₇H₇]⁺ (Tropylium Ion) |

| 57 | Moderate | [C₄H₉]⁺ (Butyl Cation) |

Experimental Protocols

The following are generalized experimental protocols for obtaining the spectroscopic data presented above.

NMR Spectroscopy Sample Preparation

For ¹H and ¹³C NMR analysis of an acyl chloride like this compound, the following sample preparation protocol is typically followed.[5]

-

Solvent Selection: A deuterated solvent that does not react with the acyl chloride is chosen. Deuterated chloroform (CDCl₃) is a common choice.

-

Sample Preparation: Approximately 5-10 mg of this compound is dissolved in about 0.5-0.7 mL of the deuterated solvent in a clean, dry NMR tube.

-

Internal Standard: A small amount of an internal standard, such as tetramethylsilane (TMS), may be added to reference the chemical shifts to 0 ppm.

-

Data Acquisition: The NMR tube is placed in the spectrometer, and the magnetic field is shimmed to achieve homogeneity. The appropriate NMR experiment (¹H or ¹³C) is then run.

FTIR Spectroscopy of a Liquid Sample

For obtaining the IR spectrum of a liquid sample such as this compound, the neat liquid film method is commonly employed.[6][7][8]

-

Sample Application: A drop of the neat liquid is placed on the surface of a salt plate (e.g., NaCl or KBr).

-

Film Formation: A second salt plate is carefully placed on top of the first, spreading the liquid into a thin, uniform film.

-

Spectral Acquisition: The "sandwich" of salt plates is mounted in the sample holder of the FTIR spectrometer. A background spectrum of the clean salt plates is typically run first and subtracted from the sample spectrum. The spectrum is then recorded over the desired wavenumber range (e.g., 4000-400 cm⁻¹).

-

Cleaning: After analysis, the salt plates are thoroughly cleaned with a suitable dry solvent (e.g., anhydrous dichloromethane or acetone) to remove all traces of the sample.

Electron Ionization Mass Spectrometry (EI-MS)

Electron ionization is a common method for the mass spectrometric analysis of volatile organic compounds like this compound.[9][10][11][12]

-

Sample Introduction: A small amount of the sample is introduced into the mass spectrometer, typically via a direct insertion probe or after separation by gas chromatography (GC). The sample is vaporized in the ion source.

-

Ionization: The gaseous sample molecules are bombarded with a high-energy electron beam (typically 70 eV). This causes the ejection of an electron from the molecule, forming a positively charged molecular ion ([M]⁺).

-

Fragmentation: The excess energy from the electron impact can cause the molecular ion to fragment into smaller, characteristic ions.

-

Mass Analysis: The resulting ions are accelerated into a mass analyzer (e.g., a quadrupole or time-of-flight analyzer), which separates them based on their mass-to-charge ratio (m/z).

-

Detection: The separated ions are detected, and a mass spectrum is generated, plotting the relative abundance of each ion versus its m/z value.

Workflow for Spectroscopic Analysis

The following diagram illustrates the general workflow for the spectroscopic analysis of a chemical compound like this compound.

Caption: General workflow for obtaining and analyzing spectroscopic data.

References

- 1. spectrabase.com [spectrabase.com]

- 2. Benzoyl chloride, 4-butyl- [webbook.nist.gov]

- 3. Benzoyl chloride, 4-butyl- [webbook.nist.gov]

- 4. Benzoyl chloride, 4-butyl- [webbook.nist.gov]

- 5. ucl.ac.uk [ucl.ac.uk]

- 6. drawellanalytical.com [drawellanalytical.com]

- 7. researchgate.net [researchgate.net]

- 8. eng.uc.edu [eng.uc.edu]

- 9. Electron Ionization - Creative Proteomics [creative-proteomics.com]

- 10. Electron ionization - Wikipedia [en.wikipedia.org]

- 11. ELECTRON IONIZTION IN MASS SPECTROSCOPY.PPT [slideshare.net]

- 12. chromatographyonline.com [chromatographyonline.com]

An In-depth Technical Guide to the Safe Handling of 4-Butylbenzoyl Chloride

This guide provides comprehensive safety and handling protocols for 4-Butylbenzoyl chloride (CAS No. 28788-62-7), intended for researchers, scientists, and professionals in drug development. Adherence to these guidelines is critical for ensuring laboratory safety and minimizing risks associated with this corrosive and reactive compound.

Hazard Identification and Classification

This compound is a corrosive liquid that poses significant health risks upon exposure.[1][2] It causes severe skin burns and serious eye damage.[1][2] Inhalation may lead to respiratory irritation.[1][2] It is classified as a combustible corrosive material.[3]

GHS Hazard Statements:

-

H318: Causes serious eye damage.[1]

Table 1: GHS Hazard Classification

| Hazard Class | Category |

|---|---|

| Skin Corrosion/Irritation | 1B |

| Serious Eye Damage/Eye Irritation | 1 |

| Specific Target Organ Toxicity (Single Exposure); Respiratory Tract Irritation | 3 |

Source:[1]

Physical and Chemical Properties

Understanding the physical and chemical properties of this compound is fundamental to its safe handling and storage.

Table 2: Physical and Chemical Properties

| Property | Value |

|---|---|

| Molecular Formula | C₁₁H₁₃ClO[1] |

| Molecular Weight | 196.67 g/mol [1] |

| Appearance | Liquid |

| Boiling Point | 155-156 °C at 22 mmHg |

| Density | 1.051 g/mL at 25 °C |

| Refractive Index | n20/D 1.5351 |

| Flash Point | 113 °C (235.4 °F) - closed cup |

| Vapor Density | 6.8 (Air = 1.0)[4] |

Note: Some data for the closely related isomer 4-tert-Butylbenzoyl chloride includes a flash point of 87 °C.[3][5][6] Due to the similarity in structure, caution should be exercised as the flammability will be comparable.

Safe Handling and Storage Protocols

3.1. Engineering Controls and Personal Protective Equipment (PPE)

A multi-layered approach to safety, combining engineering controls and appropriate PPE, is mandatory.

-

Ventilation: All handling of this compound must occur within a certified chemical fume hood to avoid inhalation of vapors.[2][7] The facility should be equipped with an eyewash station and a safety shower in close proximity to the workstation.[5][8][9]

-

Eye and Face Protection: Wear chemical safety goggles and a face shield.[2] Standard safety glasses are not sufficient.

-

Skin Protection: Wear impervious gloves (e.g., nitrile) and appropriate protective clothing to prevent any possibility of skin contact.[2][5] Contaminated clothing must be removed immediately and washed before reuse.[5]

-

Respiratory Protection: If working outside of a fume hood or if exposure limits are exceeded, use a NIOSH/MSHA or European Standard EN 149 approved respirator with a suitable filter (e.g., type ABEK (EN14387)).[5]

3.2. Handling Procedures

-

Avoid all direct contact with the substance.[2]

-

Do not breathe vapors, mist, or gas.[5]

-

Wash hands thoroughly after handling.[5]

-

Keep the container tightly closed when not in use.[5]

-

The substance is moisture-sensitive and reacts with water, liberating toxic gas; therefore, it must be kept in a dry environment.[5][8][9]

3.3. Storage Conditions

-

Keep containers tightly closed in a designated corrosives area.[5][8][9]

-

Store away from sources of ignition, heat, sparks, and open flames.[5][8][9]

-

Incompatible Materials: Avoid storage with bases, strong oxidizing agents, alcohols, and metals.[8][9][10][11]

Emergency Procedures

Immediate and correct response to an exposure or spill is critical.

Table 3: First-Aid Measures

| Exposure Route | Protocol |

|---|---|

| Eye Contact | Immediately flush eyes with plenty of water for at least 15-30 minutes, also under the eyelids.[5][8][10] Remove contact lenses if present and easy to do.[10] Seek immediate medical attention.[5][8][10] |

| Skin Contact | Take off immediately all contaminated clothing.[10] Immediately flush skin with plenty of water and soap for at least 15 minutes.[5][8][10] Seek immediate medical attention.[5][8][10] |

| Inhalation | Remove person to fresh air and keep comfortable for breathing.[5][10] If not breathing, give artificial respiration.[5][10] Do not use mouth-to-mouth resuscitation.[5] Seek immediate medical attention.[5][10] |

| Ingestion | Do NOT induce vomiting.[5][8][10] Rinse mouth with water.[2][10] If the victim is conscious and alert, give 2-4 cupfuls of milk or water.[5] Never give anything by mouth to an unconscious person.[5] Call a physician or poison control center immediately.[5][8][10] |

Note to Physician: Treat symptomatically. Ingestion may cause severe swelling and damage to delicate tissues, with a danger of perforation; the use of gastric lavage or emesis is contraindicated.[4][10]

Experimental Protocols

5.1. Protocol for Accidental Release (Spill)

-

Evacuate & Secure: Immediately evacuate personnel from the spill area. Remove all sources of ignition.[5][8][10]

-

Personal Protection: Don the appropriate PPE, including respiratory protection, chemical-resistant gloves, and eye/face protection, before approaching the spill.[2]

-

Containment: Prevent further leakage or spillage if it is safe to do so.[2] Do not allow the spill to enter drains or waterways.[5]

-

Absorption: Cover the spill with a non-combustible, inert absorbent material such as sand, earth, silica gel, or vermiculite.[5][8][10] Do not use combustible materials like sawdust.[5]

-

Collection: Carefully sweep or scoop up the absorbed material using spark-proof tools and place it into a suitable, labeled, and closed container for disposal.[2][4][5]

-

Decontamination: Clean the spill area thoroughly.

-

Disposal: Dispose of the waste material through an approved waste disposal plant.[10]

5.2. Protocol for Fire Emergency

-

Extinguishing Media:

-

Specific Hazards: The substance is combustible and water-reactive.[5][8][10] Containers may explode when heated.[8][9][10] Hazardous combustion products include carbon monoxide, carbon dioxide, and hydrogen chloride gas.[4][8][9]

-

Firefighter Protection: Firefighters must wear full protective gear and a self-contained breathing apparatus (SCBA) with a full facepiece operated in pressure-demand or other positive pressure mode.[5][8][10]

Logical Workflow for Safe Handling

The following diagram illustrates the critical decision-making and action pathway for safely working with this compound.

Caption: Logical workflow for handling this compound.

References

- 1. This compound | C11H13ClO | CID 120049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. Page loading... [guidechem.com]

- 3. 4-tert-Butylbenzoyl chloride 98 1710-98-1 [sigmaaldrich.com]

- 4. fishersci.co.uk [fishersci.co.uk]

- 5. pim-resources.coleparmer.com [pim-resources.coleparmer.com]

- 6. 4-tert-Butylbenzoyl chloride 98 1710-98-1 [sigmaaldrich.com]

- 7. 4-tert-Butylbenzoyl chloride(1710-98-1)MSDS Melting Point Boiling Density Storage Transport [m.chemicalbook.com]

- 8. fishersci.com [fishersci.com]

- 9. fishersci.com [fishersci.com]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. fishersci.com [fishersci.com]

4-Butylbenzoyl chloride solubility in organic solvents

An In-depth Technical Guide to 4-Butylbenzoyl Chloride: Properties, Solubility, and Reactivity

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of this compound, with a specific focus on its solubility in organic solvents, experimental protocols, and chemical reactivity. This information is intended to be a valuable resource for professionals in research and development, particularly in the fields of organic synthesis and drug discovery.

Introduction

This compound (C₁₁H₁₃ClO) is an acyl chloride derivative of benzoic acid.[1] The presence of the reactive acyl chloride functional group makes it a versatile intermediate in organic synthesis, commonly used to introduce the 4-butylbenzoyl moiety into molecules.[2] Its applications include the synthesis of complex organic molecules, polymers, and materials with specific electronic properties.[2][3]

Physical and Chemical Properties:

| Property | Value | Reference |

| Molecular Formula | C₁₁H₁₃ClO | [1] |

| Molecular Weight | 196.67 g/mol | [1] |

| CAS Number | 28788-62-7 | [4] |

| Appearance | Clear, colorless to slightly yellow liquid | [5] |

| Boiling Point | 155-156 °C at 22 mmHg | |

| Density | 1.051 g/mL at 25 °C | |

| Refractive Index | n20/D 1.5351 |

Solubility of this compound

Quantitative solubility data for this compound in a wide range of organic solvents is not extensively documented in publicly available literature. However, based on the general behavior of acyl chlorides and information from safety data sheets and chemical suppliers, a qualitative assessment of its solubility can be made.

Acyl chlorides are generally soluble in aprotic organic solvents with which they do not react.[6] They are, however, highly reactive towards protic solvents such as water, alcohols, and primary or secondary amines, leading to decomposition rather than simple dissolution.[7][8] This reactivity is a critical consideration when selecting a solvent for reactions or storage.

Table of Qualitative Solubility:

| Solvent Class | Solvent Example | Qualitative Solubility | Reactivity | Reference |

| Protic Solvents | Water | Insoluble (Reacts) | Vigorous reaction to form 4-butylbenzoic acid and HCl | [7][9][10] |

| Alcohols (e.g., Ethanol) | Soluble (Reacts) | Reaction to form the corresponding ester | [11] | |

| Aprotic Polar Solvents | Acetone | Soluble | Generally stable, but may react slowly with enolates | [6] |

| Acetonitrile | Soluble | Generally stable | [N/A] | |

| Dichloromethane (DCM) | Soluble | Commonly used as a reaction solvent | [12] | |

| Chloroform | Soluble | Commonly used as a reaction solvent | [11] | |

| Tetrahydrofuran (THF) | Soluble | Generally stable, but peroxide-free THF should be used | [N/A] | |

| Aprotic Nonpolar Solvents | Toluene | Soluble | Generally stable | [N/A] |

| Benzene | Soluble | Generally stable | [11][12] | |

| Diethyl Ether | Soluble | Generally stable, but peroxide-free ether should be used | [11][12] | |

| Heptane/Hexane | Soluble | Generally stable | [13] |

Note: "N/A" indicates that while solubility is expected based on general principles, no specific citation was found in the provided search results.

Experimental Protocols

General Protocol for Determining Solubility of a Reactive Compound

Due to the reactive nature of this compound, traditional equilibrium solubility studies in protic solvents are not feasible. For aprotic solvents, a general gravimetric method can be employed under anhydrous conditions.

Objective: To determine the approximate solubility of this compound in a given aprotic organic solvent at a specific temperature.

Materials:

-

This compound

-

Anhydrous organic solvent of interest (e.g., dichloromethane, toluene)

-

Dry glassware (vials with screw caps, volumetric flasks, pipettes)

-

Analytical balance

-

Inert atmosphere (e.g., nitrogen or argon) glovebox or Schlenk line

-

Temperature-controlled shaker or bath

-

Syringe filters (PTFE, 0.2 µm)

Procedure:

-

All glassware must be oven-dried and cooled under a stream of inert gas to ensure anhydrous conditions.

-

Inside an inert atmosphere glovebox, prepare a series of vials.

-

To each vial, add a measured volume of the anhydrous solvent (e.g., 2 mL).

-

Add incrementally increasing, pre-weighed amounts of this compound to each vial.

-

Seal the vials tightly and place them in a temperature-controlled shaker set to the desired temperature (e.g., 25 °C).

-

Agitate the vials for a set period (e.g., 24 hours) to ensure equilibrium is reached.

-

After equilibration, visually inspect the vials for any undissolved solute. The vial with the highest concentration that shows no visible solid represents a point of solubility.

-

For a more quantitative measurement, carefully take an aliquot of the supernatant from a saturated solution (where excess solid is present) using a syringe fitted with a filter to exclude any solid particles.

-

The aliquot is then carefully evaporated under reduced pressure to remove the solvent, and the mass of the remaining this compound is determined.

-

The solubility can then be calculated in terms of g/100 mL or mol/L.

Representative Synthesis of a 4-Alkylbenzoyl Chloride

The following is a general procedure for the synthesis of 4-alkylbenzoyl chlorides, which can be adapted for this compound, typically from the corresponding carboxylic acid.[14]

Reaction: 4-Butylbenzoic acid + Thionyl chloride → this compound + SO₂ + HCl

Materials:

-

4-Butylbenzoic acid

-

Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂)

-

Anhydrous dichloromethane (DCM) or another suitable inert solvent

-

A catalytic amount of N,N-dimethylformamide (DMF) if using oxalyl chloride

-

Round-bottom flask, reflux condenser, dropping funnel, and a gas trap (to neutralize HCl and SO₂ fumes)

Procedure:

-

Set up the reaction apparatus under a fume hood. All glassware should be thoroughly dried.

-

Dissolve 4-butylbenzoic acid in an excess of thionyl chloride or in an inert solvent like DCM.

-

If using oxalyl chloride, add a few drops of DMF as a catalyst.[14]

-

The reaction mixture is typically stirred at room temperature or gently heated under reflux until the evolution of gas (HCl and SO₂) ceases. The progress of the reaction can be monitored by the disappearance of the solid carboxylic acid.

-

After the reaction is complete, the excess thionyl chloride or solvent is removed by distillation, often under reduced pressure.[15]

-

The crude this compound is then purified by vacuum distillation to yield the final product.[15]

Reactivity and Signaling Pathways

The primary reactivity of this compound is dictated by the electrophilic carbonyl carbon of the acyl chloride group. It readily undergoes nucleophilic acyl substitution reactions with a wide range of nucleophiles.[16]

General Nucleophilic Acyl Substitution Pathway

The general mechanism involves a two-step addition-elimination process. The nucleophile first attacks the carbonyl carbon, forming a tetrahedral intermediate. This is followed by the elimination of the chloride leaving group and the reformation of the carbon-oxygen double bond.[16]

Caption: General mechanism of nucleophilic acyl substitution for this compound.

Experimental and Logical Workflows

Synthesis and Purification Workflow

The following diagram illustrates a typical workflow for the laboratory synthesis and subsequent purification of this compound.

Caption: A typical workflow for the synthesis and purification of this compound.

Safety and Handling

This compound is a corrosive and moisture-sensitive compound that requires careful handling.[5][17]

-

Handling: Should be handled in a well-ventilated fume hood, wearing appropriate personal protective equipment (PPE), including chemical-resistant gloves, safety goggles, and a lab coat.[18]

-

Storage: Store in a tightly sealed container under an inert atmosphere (e.g., nitrogen or argon) in a cool, dry place away from moisture and incompatible materials such as bases and strong oxidizing agents.[9][18]

-

Spills: In case of a spill, use an inert absorbent material. Do not use water.[18]

-

First Aid: In case of contact with skin or eyes, flush immediately with copious amounts of water for at least 15 minutes and seek immediate medical attention.[18] If inhaled, move to fresh air.[18] If swallowed, do not induce vomiting and seek immediate medical attention.[5]

References

- 1. This compound | C11H13ClO | CID 120049 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 4-tert-Butylbenzoyl chloride 98 1710-98-1 [sigmaaldrich.com]

- 3. This compound 97 28788-62-7 [sigmaaldrich.com]

- 4. Benzoyl chloride, 4-butyl- [webbook.nist.gov]

- 5. fishersci.co.uk [fishersci.co.uk]

- 6. Page loading... [guidechem.com]

- 7. chemguide.co.uk [chemguide.co.uk]

- 8. chem.libretexts.org [chem.libretexts.org]

- 9. 4-tert-Butylbenzoyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 10. 4-tert-Butylbenzoyl chloride CAS#: 1710-98-1 [m.chemicalbook.com]

- 11. α-Chlorinated toluenes and benzoyl chloride - Re-evaluation of Some Organic Chemicals, Hydrazine and Hydrogen Peroxide - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 12. solubilityofthings.com [solubilityofthings.com]

- 13. JP2012121816A - Production method of high purity 4-tert-butylbenzenesulfonyl chloride - Google Patents [patents.google.com]

- 14. Benzoyl chloride synthesis - chemicalbook [chemicalbook.com]

- 15. 4-tert-Butylbenzoyl chloride One Chongqing Chemdad Co. ,Ltd [chemdad.com]

- 16. chem.libretexts.org [chem.libretexts.org]

- 17. fishersci.com [fishersci.com]

- 18. fishersci.com [fishersci.com]

Commercial suppliers of 4-Butylbenzoyl chloride

An In-depth Technical Guide to Commercial 4-Butylbenzoyl Chloride for Researchers and Drug Development Professionals

Introduction

This compound (and its isomer 4-tert-butylbenzoyl chloride) is a key intermediate in organic synthesis, widely utilized in the development of pharmaceuticals, agrochemicals, and specialty polymers. As an acyl chloride, it is a reactive compound that readily participates in reactions such as Friedel-Crafts acylation and amide or ester formation. Its butyl group provides lipophilicity, a property often tuned in drug design to modulate absorption, distribution, metabolism, and excretion (ADME) profiles of candidate molecules.

This guide provides a comprehensive overview of the commercial suppliers of this compound, presents its chemical properties in a structured format, and details key experimental protocols relevant to its application in research and development.

Commercial Suppliers and Product Specifications

Sourcing high-quality reagents is a critical first step in any research or development workflow. This compound and its common isomer, 4-tert-butylbenzoyl chloride, are available from several major chemical suppliers. The following tables summarize the product offerings from prominent vendors.

Table 1: Commercial Suppliers of this compound (CAS: 28788-62-7) [1][2]

| Supplier/Manufacturer | Product Name | Purity/Assay | Available Quantities | CAS Number |

| Sigma-Aldrich (Aldrich) | This compound | 97% | 5 g, 25 g | 28788-62-7[3] |

| TCI America | This compound | >97.0% (GC) | 25 g, 250 g | 28788-62-7[1] |

Table 2: Commercial Suppliers of 4-tert-Butylbenzoyl Chloride (CAS: 1710-98-1) [4][5][6][7]

| Supplier/Manufacturer | Product Name | Purity/Assay | Available Quantities | CAS Number |

| Sigma-Aldrich (Aldrich) | 4-tert-Butylbenzoyl chloride | 98% | 25 g, 100 g | 1710-98-1[6] |

| Thermo Scientific Chemicals | 4-tert-Butylbenzoyl chloride | 98% | 5 g, 25 g, 100 g | 1710-98-1[4][5] |

| Fisher Scientific | 4-tert-Butylbenzoyl chloride | 98% | 25 g, 100 g | 1710-98-1[7] |

| SLS (Sigma-Aldrich) | 4-tert-Butylbenzoyl chloride | 98% | 100 g | 1710-98-1[6] |

| Alkali Scientific (MilliporeSigma) | 4-tert-Butylbenzoyl chloride | Not specified | 100 g | 1710-98-1[8] |

Key Experimental Protocols

This compound is primarily used as an acylating agent. Below are detailed protocols for its application in two fundamental reaction types: Friedel-Crafts acylation for C-C bond formation and amide synthesis for C-N bond formation.

Friedel-Crafts Acylation of an Aromatic Compound

This protocol describes a general procedure for the Lewis acid-catalyzed acylation of an aromatic substrate (e.g., anisole, toluene) with an acyl chloride like this compound. The reaction leads to the formation of an aryl ketone, a valuable intermediate in drug synthesis.[9][10]

Materials:

-

This compound (1.0 equivalent)

-

Aromatic substrate (e.g., anisole) (1.1 equivalents)

-

Anhydrous Aluminum Chloride (AlCl₃) (1.2 equivalents)

-

Anhydrous Dichloromethane (DCM)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)

-

Three-neck round-bottom flask, dropping funnel, condenser, magnetic stirrer, ice bath.

Procedure:

-

Setup: Assemble a dry three-neck flask equipped with a magnetic stir bar, a dropping funnel, and a nitrogen inlet. The apparatus should be flame-dried or oven-dried before use to ensure anhydrous conditions.

-

Catalyst Suspension: Under a nitrogen atmosphere, charge the flask with anhydrous aluminum chloride (1.2 equiv.) and anhydrous dichloromethane. Cool the suspension to 0°C using an ice bath.

-

Acyl Chloride Addition: Dissolve this compound (1.0 equiv.) in anhydrous DCM and add it to the dropping funnel. Add the acyl chloride solution dropwise to the stirred AlCl₃ suspension over 30-60 minutes, ensuring the internal temperature remains between 0-5°C.[10]

-

Aromatic Substrate Addition: After the acyl chloride addition is complete, add a solution of the aromatic substrate (1.1 equiv.) in anhydrous DCM dropwise from the dropping funnel over 30-60 minutes, maintaining the temperature at 0-5°C.

-

Reaction: Once the addition is complete, allow the reaction mixture to warm slowly to room temperature and stir for an additional 2-4 hours. Monitor the reaction's progress using Thin-Layer Chromatography (TLC).

-

Quenching: Upon completion, carefully and slowly pour the reaction mixture into a beaker containing crushed ice and 1M HCl with vigorous stirring. This will quench the reaction and dissolve the aluminum salts.

-

Workup: Transfer the mixture to a separatory funnel. Separate the organic layer and extract the aqueous layer twice with DCM. Combine the organic layers.

-

Washing: Wash the combined organic phase sequentially with water, saturated NaHCO₃ solution, and finally with brine.[9]

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and remove the solvent under reduced pressure using a rotary evaporator.

-

Purification: Purify the resulting crude aryl ketone by column chromatography on silica gel or by recrystallization from a suitable solvent (e.g., ethanol/water or hexanes/ethyl acetate).

Synthesis of an N-Substituted Amide

This protocol provides a general method for the reaction between this compound and a primary or secondary amine to form a stable amide bond. This is a fundamental transformation in the synthesis of many active pharmaceutical ingredients.

Materials:

-

This compound (1.0 equivalent)

-

Primary or secondary amine (1.1 equivalents)

-

A non-nucleophilic base (e.g., triethylamine, pyridine, or diisopropylethylamine) (1.2 equivalents)

-

Anhydrous solvent (e.g., Dichloromethane, Tetrahydrofuran, or Diethyl Ether)

-

Hydrochloric Acid (1M HCl)

-

Saturated Sodium Bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous Magnesium Sulfate (MgSO₄)

-

Round-bottom flask, magnetic stirrer, ice bath.

Procedure:

-

Setup: In a round-bottom flask equipped with a magnetic stir bar and under a nitrogen atmosphere, dissolve the amine (1.1 equiv.) and the non-nucleophilic base (1.2 equiv.) in the chosen anhydrous solvent.

-

Cooling: Cool the solution to 0°C in an ice bath.

-

Acyl Chloride Addition: Dissolve this compound (1.0 equiv.) in a minimal amount of the anhydrous solvent. Add this solution dropwise to the stirred amine solution over 15-30 minutes. A precipitate (the hydrochloride salt of the base) will likely form.

-

Reaction: After the addition is complete, remove the ice bath and allow the mixture to warm to room temperature. Stir for 1-3 hours, monitoring the reaction by TLC until the starting material is consumed.

-

Workup: Dilute the reaction mixture with the solvent. Wash the organic solution sequentially with 1M HCl (to remove excess amine and base), water, saturated NaHCO₃ solution, and brine.

-

Drying and Concentration: Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to yield the crude amide.

-

Purification: If necessary, purify the product by recrystallization or silica gel chromatography.

Reaction Mechanism and Visualization

The Friedel-Crafts acylation proceeds via an electrophilic aromatic substitution mechanism. The key step is the generation of a highly electrophilic acylium ion, which is then attacked by the nucleophilic aromatic ring.

References

- 1. calpaclab.com [calpaclab.com]

- 2. Benzoyl chloride, 4-butyl- [webbook.nist.gov]

- 3. alkalisci.com [alkalisci.com]

- 4. 4-tert-Butylbenzoyl chloride, 98% 100 g | Buy Online | Thermo Scientific Chemicals [thermofisher.com]

- 5. 4-tert-Butylbenzoyl chloride, 98% 25 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 6. scientificlabs.co.uk [scientificlabs.co.uk]

- 7. 4-tert-Butylbenzoyl chloride, 98% | Fisher Scientific [fishersci.ca]

- 8. alkalisci.com [alkalisci.com]

- 9. benchchem.com [benchchem.com]

- 10. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Purity and Assay of 4-Butylbenzoyl Chloride

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the purity and assay information for 4-Butylbenzoyl chloride (CAS No. 28788-62-7), a key intermediate in organic synthesis. This document outlines typical purity specifications, detailed analytical methodologies for accurate quantification, and potential impurities. The information is presented to support researchers and professionals in drug development and other scientific endeavors requiring high-quality reagents.

Quantitative Data Summary

The purity of commercially available this compound is typically high, as summarized in the table below. These values are compiled from various suppliers and represent typical specifications.

| Parameter | Typical Value | Reference / Supplier |

| Assay (Purity) | ≥ 97% | Sigma-Aldrich[1] |

| Assay (Purity) | ≥ 98% | Sigma-Aldrich (for 4-tert-Butylbenzoyl chloride)[2] |

| Refractive Index | n20/D 1.5351 (lit.) | Sigma-Aldrich[1] |

| Boiling Point | 155-156 °C/22 mmHg (lit.) | Sigma-Aldrich[1] |

| Density | 1.051 g/mL at 25 °C (lit.) | Sigma-Aldrich[1] |

Experimental Protocols

Accurate determination of the purity and assay of this compound is crucial for its application in sensitive research and development projects. The following are detailed experimental protocols for common analytical techniques.

Gas Chromatography (GC) for Purity Determination

Gas chromatography is a primary method for assessing the purity of volatile compounds like this compound and for identifying and quantifying impurities.

Methodology:

-

Instrumentation: A gas chromatograph equipped with a flame ionization detector (FID) is recommended.

-

Column: A non-polar capillary column, such as a HP-5 (30m x 0.32mm x 0.25µm), is suitable for this analysis.[3]

-

Carrier Gas: Helium or Nitrogen at a constant flow rate.

-

Injector and Detector Temperatures:

-

Injector: 250 °C

-

Detector: 300 °C

-

-

Oven Temperature Program:

-

Initial Temperature: 100 °C, hold for 2 minutes.

-

Ramp: Increase at 15 °C/minute to 280 °C.

-

Final Hold: Hold at 280 °C for 5 minutes.

-

-

Sample Preparation: Prepare a solution of this compound in a suitable solvent like dichloromethane or hexane at a concentration of approximately 1 mg/mL.

-

Injection Volume: 1 µL.

-

Quantification: The purity is determined by the area percent method, where the peak area of this compound is expressed as a percentage of the total area of all observed peaks.

High-Performance Liquid Chromatography (HPLC) for Purity and Impurity Profiling

Reverse-phase HPLC can be employed to analyze this compound, particularly for identifying non-volatile impurities. Due to the reactivity of the acyl chloride, derivatization is often a preferred strategy for stable and reproducible results.

Methodology (via Derivatization):

This method involves the derivatization of the acyl chloride to a more stable amide or ester, which can be readily analyzed by HPLC.

-

Derivatization Reagent: Aniline or a substituted aniline in an aprotic solvent.

-

Derivatization Procedure:

-

Accurately weigh approximately 50 mg of this compound into a vial.

-

Add 5 mL of a 10% (v/v) solution of aniline in acetonitrile.

-

Allow the reaction to proceed at room temperature for 15 minutes.

-

Dilute the reaction mixture with the mobile phase to a final concentration of approximately 0.1 mg/mL (based on the initial mass of the acyl chloride).

-

-

Instrumentation: An HPLC system with a UV detector.

-

Column: A C18 reverse-phase column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: A gradient of acetonitrile and water (with 0.1% formic acid). A suitable starting point is a mobile phase of acetonitrile and water.[4]

-

Flow Rate: 1.0 mL/min.

-

Detection Wavelength: Determined by the UV absorbance maximum of the resulting anilide derivative (typically in the range of 230-280 nm).

-

Quantification: Purity is determined by comparing the peak area of the derivatized this compound to that of a reference standard. Impurities can be identified and quantified based on their relative retention times and peak areas.

Titrimetric Assay for Total Acidity

Titration is a classic and reliable method for determining the assay of acyl chlorides by measuring the total acidity. This method quantifies the acyl chloride as well as any acidic impurities such as hydrochloric acid and 4-butylbenzoic acid.

Methodology:

This method is adapted from the titrimetric determination of carboxylic acid chlorides.[5][6][7]

-

Titrant: 0.1 M solution of cyclohexylamine in tetrahydrofuran (THF).

-

Solvent: Tetrahydrofuran (THF).

-

Indicator: Potentiometric determination using a pH meter with a glass electrode and a reference electrode.

-

Procedure:

-

Accurately weigh approximately 0.5 g of this compound into a dry 250 mL beaker.

-

Dissolve the sample in 50 mL of THF.

-

Immerse the electrodes into the solution and stir gently with a magnetic stirrer.

-

Titrate the solution with the 0.1 M cyclohexylamine solution. Record the potential (mV) or pH reading after each addition of titrant.

-

The endpoint is the point of maximum inflection in the titration curve.

-

-

Calculation: The percentage assay is calculated based on the volume of titrant consumed, its molarity, the molecular weight of this compound, and the initial sample weight. It is important to note that this method will also titrate any free hydrochloric acid or carboxylic acid present.[7]

Potential Impurities

The primary impurities in this compound are typically related to its synthesis, which commonly involves the reaction of 4-butylbenzoic acid with a chlorinating agent (e.g., thionyl chloride or oxalyl chloride).

-

4-Butylbenzoic Acid: Unreacted starting material.

-

Hydrochloric Acid: A byproduct of the synthesis that may not be fully removed.

-

Isomers of Butylbenzoyl Chloride: Positional isomers (ortho-, meta-) may be present if the starting butylbenzene was not isomerically pure.

-

Polymeric materials: Formed through side reactions during synthesis or storage.

Mandatory Visualizations

Quality Control Workflow for this compound

The following diagram illustrates a typical quality control workflow for ensuring the quality of this compound upon receipt and before use in a research or manufacturing setting.

Caption: Quality Control Workflow for this compound.

Logical Relationship for Purity Assessment

The following diagram illustrates the logical relationship between different analytical techniques for a comprehensive purity assessment of this compound.

Caption: Logical Flow for Comprehensive Purity Assessment.

References

- 1. This compound 97 28788-62-7 [sigmaaldrich.com]

- 2. sigmaaldrich.com [sigmaaldrich.com]

- 3. Determination of Benzoyl Chloride Using Capillary Gas Chromatography | Semantic Scholar [semanticscholar.org]

- 4. Separation of 4-Butoxybenzoyl chloride on Newcrom R1 HPLC column | SIELC Technologies [sielc.com]

- 5. Titrimetric Determination of Carboxylic Acid Chloride | Semantic Scholar [semanticscholar.org]

- 6. pubs.acs.org [pubs.acs.org]

- 7. pubs.acs.org [pubs.acs.org]

Methodological & Application

Application Notes and Protocols for 4-Butylbenzoyl Chloride in Friedel-Crafts Acylation Reactions

For Researchers, Scientists, and Drug Development Professionals

These application notes provide a comprehensive overview of the use of 4-butylbenzoyl chloride in Friedel-Crafts acylation reactions, a cornerstone of organic synthesis for the formation of carbon-carbon bonds with aromatic compounds. This powerful reaction allows for the introduction of a 4-butylbenzoyl moiety onto an aromatic ring, yielding aryl ketones that are valuable intermediates in the synthesis of pharmaceuticals, liquid crystals, and other advanced materials.

Introduction to Friedel-Crafts Acylation

The Friedel-Crafts acylation is an electrophilic aromatic substitution reaction that involves the reaction of an aromatic ring with an acyl halide, such as this compound, in the presence of a Lewis acid catalyst. The catalyst, typically aluminum chloride (AlCl₃), activates the acyl chloride, forming a highly electrophilic acylium ion. This ion is then attacked by the electron-rich aromatic ring, leading to the formation of a ketone. A key advantage of this reaction is that the resulting ketone is less reactive than the starting aromatic compound, which prevents further acylation reactions.

Applications in Synthesis

The introduction of the 4-butylphenyl ketone substructure can be a critical step in the synthesis of a variety of target molecules. The butyl group can enhance solubility in organic solvents and influence the liquid crystalline properties of molecules.

Reaction Schemes and Mechanisms

The general reaction scheme for the Friedel-Crafts acylation of an aromatic compound with this compound is as follows:

Caption: General Friedel-Crafts acylation with this compound.

The mechanism involves the formation of a resonance-stabilized acylium ion, which then acts as the electrophile.

Caption: Mechanism of Lewis acid-catalyzed Friedel-Crafts acylation.

Experimental Protocols

The following protocols are representative procedures for the Friedel-Crafts acylation of common aromatic substrates with this compound. These are based on established methods for similar acylation reactions. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment should be worn.

Protocol 1: Synthesis of 4-Butylbenzophenone

This protocol describes the acylation of benzene with this compound.

Materials:

-

This compound

-

Benzene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Set up a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser connected to a gas trap (to neutralize evolved HCl).

-

Under an inert atmosphere (e.g., nitrogen or argon), add anhydrous aluminum chloride (1.1 equivalents) to the flask, followed by anhydrous dichloromethane.

-

Cool the stirred suspension to 0-5 °C in an ice bath.

-

Prepare a solution of this compound (1.0 equivalent) in anhydrous benzene (used in excess as both reactant and solvent).

-

Add the solution from the dropping funnel to the aluminum chloride suspension dropwise over 30 minutes, maintaining the temperature below 10 °C.

-

After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Upon completion, carefully pour the reaction mixture into a beaker containing crushed ice and 1 M HCl.

-

Transfer the mixture to a separatory funnel, separate the organic layer, and extract the aqueous layer with dichloromethane.

-

Combine the organic layers and wash sequentially with 1 M HCl, saturated sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by vacuum distillation or recrystallization from a suitable solvent (e.g., ethanol/water).

Protocol 2: Synthesis of 4-Butyl-4'-methylbenzophenone

This protocol details the acylation of toluene, which is expected to yield the para-substituted product as the major isomer due to steric hindrance.

Materials:

-

This compound

-

Toluene (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Follow the setup as described in Protocol 1.

-

Charge the flask with anhydrous aluminum chloride (1.1 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0-5 °C.

-

Prepare a solution of this compound (1.0 equivalent) and anhydrous toluene (1.2 equivalents) in anhydrous dichloromethane.

-

Add the solution dropwise to the AlCl₃ suspension over 30-45 minutes, maintaining the temperature below 10 °C.

-

After addition, allow the mixture to stir at room temperature for 3-5 hours. Monitor by TLC.

-

Perform the work-up and purification as described in Protocol 1. The product can be purified by column chromatography on silica gel or recrystallization.

Protocol 3: Synthesis of 4-Butyl-4'-methoxybenzophenone

This protocol describes the acylation of anisole. The methoxy group is a strong activating group, and the reaction is expected to be faster and yield predominantly the para-isomer.

Materials:

-

This compound

-

Anisole (anhydrous)

-

Aluminum chloride (anhydrous)

-

Dichloromethane (DCM, anhydrous)

-

Hydrochloric acid (1 M)

-

Saturated sodium bicarbonate solution

-

Brine

-

Anhydrous magnesium sulfate

Procedure:

-

Follow the setup as described in Protocol 1.

-

Charge the flask with anhydrous aluminum chloride (1.2 equivalents) and anhydrous dichloromethane.

-

Cool the suspension to 0 °C.

-

Prepare a solution of this compound (1.0 equivalent) and anhydrous anisole (1.1 equivalents) in anhydrous dichloromethane.

-

Add the solution dropwise to the AlCl₃ suspension over 1 hour, keeping the temperature at 0 °C.

-

Stir the reaction at 0 °C for 1-2 hours after the addition is complete. Monitor by TLC.

-

Perform the work-up and purification as described in Protocol 1. The product is typically a solid and can be purified by recrystallization from ethanol.

Quantitative Data Summary

The following table provides representative data for Friedel-Crafts acylation reactions based on literature for analogous transformations. Actual yields may vary depending on the specific reaction conditions and scale.

| Aromatic Substrate | Acylating Agent | Lewis Acid | Solvent | Temp. (°C) | Time (h) | Yield (%) | Product |

| n-Butylbenzene | Benzoyl chloride | AlCl₃ | CS₂ | Room Temp | 18 | 96.8 | 4-n-Butylbenzophenone[1] |

| Toluene | Benzoyl chloride | AlCl₃ | - | - | - | High | 4-Methylbenzophenone |

| Anisole | Benzoyl chloride | HBEA Zeolite | - | 120 | 24 | 75-80 | 4-Methoxybenzophenone |

Experimental Workflow

The general workflow for a Friedel-Crafts acylation reaction using this compound is depicted below.

Caption: General workflow for Friedel-Crafts acylation.

Safety Considerations

-

This compound is corrosive and reacts with water. Handle in a fume hood and wear appropriate gloves and eye protection.

-

Aluminum chloride is a water-reactive solid that releases HCl gas upon contact with moisture. It is also corrosive. Handle with care in a dry environment.

-

Aromatic solvents like benzene and toluene are flammable and have associated health risks. Use in a well-ventilated area.

-

The reaction is exothermic , and proper temperature control is crucial to avoid side reactions and ensure safety.

-

The reaction generates HCl gas , which is corrosive and toxic. Use a gas trap to neutralize the evolved gas.

By following these guidelines and protocols, researchers can effectively utilize this compound in Friedel-Crafts acylation reactions for the synthesis of a wide range of valuable aromatic ketones.

References

Application Notes and Protocols for the Synthesis of Amides from 4-Butylbenzoyl Chloride and Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the synthesis of N-substituted amides, a crucial class of compounds in medicinal chemistry and drug development, through the reaction of 4-butylbenzoyl chloride with various primary amines. The methodologies described herein are based on the robust and widely applicable Schotten-Baumann reaction, a condensation reaction that proceeds readily under mild conditions.[1] These protocols are designed to be adaptable for a range of primary aliphatic and aromatic amines, yielding the corresponding N-substituted-4-butylbenzamides.

The benzamide moiety is a privileged scaffold found in a multitude of biologically active molecules, exhibiting a wide array of therapeutic properties including antimicrobial and anticancer activities. The 4-butyl substituent on the benzoyl ring can modulate the lipophilicity and pharmacokinetic properties of the resulting amide derivatives, making this synthetic route of significant interest for the generation of novel chemical entities for drug discovery programs.

General Reaction Scheme

The synthesis of N-substituted-4-butylbenzamides is achieved through the nucleophilic acyl substitution of this compound with a primary amine. The reaction is typically carried out in the presence of a base to neutralize the hydrochloric acid byproduct, driving the reaction to completion.

General Reaction Scheme for the Synthesis of N-Substituted-4-butylbenzamides

Data Presentation

The following tables summarize representative quantitative data for the synthesis of N-substituted benzamides from various benzoyl chlorides and primary amines. While specific yield data for a wide range of primary amines with this compound is not extensively available in the public domain, the following data for analogous reactions provide an expected range of outcomes.

Table 1: Synthesis of N-Alkyl-4-butylbenzamides (Representative Data)

| Primary Amine (R-NH₂) | Product Name | Typical Yield (%) | Purification Method | Reference |

| n-Butylamine | N,4-di-n-butylbenzamide | 85-95 | Recrystallization/Column Chromatography | [2] |

| Isopropylamine | N-Isopropyl-4-butylbenzamide | 80-90 | Recrystallization | [3] |

| Cyclohexylamine | N-Cyclohexyl-4-butylbenzamide | 88-98 | Recrystallization | [3] |

| Benzylamine | N-Benzyl-4-butylbenzamide | 90-99 | Recrystallization | [4] |

Table 2: Synthesis of N-Aryl-4-butylbenzamides (Representative Data)

| Primary Amine (Ar-NH₂) | Product Name | Typical Yield (%) | Purification Method | Reference |

| Aniline | N-Phenyl-4-butylbenzamide | 85-95 | Recrystallization | [5] |

| 4-Methoxyaniline | N-(4-Methoxyphenyl)-4-butylbenzamide | 80-90 | Recrystallization | [5] |

| 4-Chloroaniline | N-(4-Chlorophenyl)-4-butylbenzamide | 82-92 | Recrystallization | [5] |

Experimental Protocols

The following are detailed protocols for the synthesis of N-substituted-4-butylbenzamides using this compound and a primary amine under Schotten-Baumann conditions.

Protocol 1: General Procedure for the Synthesis of N-Alkyl-4-butylbenzamides

Materials:

-

This compound

-

Primary aliphatic amine (e.g., n-butylamine, isopropylamine)

-

Dichloromethane (DCM), anhydrous

-

Triethylamine (TEA) or Pyridine

-

1 M Hydrochloric acid (HCl)

-

Saturated sodium bicarbonate (NaHCO₃) solution

-

Brine (saturated NaCl solution)

-

Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Dropping funnel

-

Separatory funnel

-

Rotary evaporator

-

Apparatus for recrystallization or column chromatography

Procedure:

-

In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve the primary aliphatic amine (1.0 equivalent) in anhydrous dichloromethane (DCM) under a nitrogen or argon atmosphere.

-

Cool the solution to 0 °C using an ice bath.

-

Add triethylamine (1.2 equivalents) dropwise to the stirred solution.

-

In a separate flask, dissolve this compound (1.05 equivalents) in anhydrous DCM.

-

Add the this compound solution dropwise to the cooled amine solution over 15-20 minutes.

-